
PD-307243
Overview
Description
It enhances hERG channel function by modulating gating kinetics, specifically by slowing channel inactivation and deactivation, leading to increased outward potassium currents . At membrane potentials between -120 mV and -40 mV, PD-307243 induces transient hERG currents with minimal decay, while at higher potentials (>-40 mV), it generates "Ito-like" currents due to altered inactivation dynamics . This use-dependent activity distinguishes it from other hERG activators .
However, its binding mechanism remains debated: computational docking studies initially suggested extracellular binding , but pharmacological evidence indicates interactions with the pore domain, possibly as a "pore-modifier" .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of PD-307243 relies on modular assembly of two primary subunits:
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3,4-Dichlorophenyl-1,3-dihydroisoindole scaffold : Derived from 3,4-dichlorobenzaldehyde via reductive amination with glycine derivatives .
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Nicotinic acid derivative : Functionalized at the 2-position for nucleophilic substitution with the isoindole intermediate .
Critical bond formations include:
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Amide coupling between the isoindole amine and nicotinic acid carboxyl group.
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Aromatic substitution to integrate the dichlorophenyl moiety.
Table 1 summarizes key intermediates and their roles:
Stepwise Synthetic Protocol
Synthesis of 5-Amino-1,3-dihydroisoindole
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Reductive Amination :
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Cyclization :
Coupling with Nicotinic Acid
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Carboxyl Activation :
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2-Chloronicotinic acid treated with SOCl₂ to form acyl chloride.
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Nucleophilic Substitution :
Reaction Optimization and Challenges
Solvent and Catalyst Screening
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Coupling Efficiency : DMF > THF > DMSO (Table 2).
Solvent Yield (%) Purity (%) THF 72 95 DMF 85 98 DMSO 63 90 -
Catalyst Impact :
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Pd/C outperformed PtO₂ in reductive steps (higher enantiomeric excess).
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Byproduct Formation
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Major Byproduct : Dichlorophenyl dimer (5–8% yield) due to oxidative coupling.
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Mitigation : Strict inert atmosphere (N₂) and lower reaction temperatures.
Structural Verification and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR (300 MHz, DMSO-d₆):
δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, NH), 7.68–7.45 (m, 3H, Ar-H), 4.32 (s, 2H, CH₂), 3.89 (s, 2H, CH₂) . -
¹³C-NMR (75 MHz, DMSO-d₆):
δ 167.2 (COOH), 152.1 (C=O), 139.8–125.6 (Ar-C), 48.3 (CH₂) .
High-Resolution Mass Spectrometry (HRMS)
Scale-Up Considerations and Industrial Relevance
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Batch vs Flow Chemistry :
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Cost Drivers :
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3,4-Dichlorobenzaldehyde accounts for 42% of raw material costs.
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Comparative Analysis with Analogous hERG Activators
Parameter | This compound | NS1643 | ICA-105574 |
---|---|---|---|
Synthetic Steps | 5 | 7 | 6 |
Overall Yield | 32% | 18% | 25% |
Purity (HPLC) | >98% | >95% | >97% |
Chemical Reactions Analysis
Chemical Identity and Structural Features
PD-307243’s molecular structure integrates multiple functional groups critical to its pharmacological activity:
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₅Cl₂N₃O₂ |
Molecular Weight | 400.26 g/mol |
CAS Number | 313533-41-4 |
SMILES Code | O=C(C1=CC=CN=C1NC2=CC3=C(CN(C4=CC=C(Cl)C(Cl)=C4)C3)C=C2)O |
Key Functional Groups | Nicotinic acid, dichlorophenyl, isoindoline |
The compound’s structure features:
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A nicotinic acid moiety contributing to solubility in polar solvents like DMSO and alcohols .
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A 3,4-dichlorophenyl group enhancing hydrophobic interactions with hERG channel residues .
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An isoindoline ring facilitating conformational flexibility for channel binding .
Pharmacodynamic Interactions with hERG Channels
This compound modulates hERG channels through voltage-dependent mechanisms, as demonstrated in electrophysiological studies:
Voltage-Dependent Activation
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At -120 to -40 mV : Induces instantaneous hERG current with minimal decay, stabilizing the channel’s open state .
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Above -40 mV : Generates an I<sub>to</sub>-like upstroke current due to slowed inactivation/deactivation kinetics .
Mechanism of Action
These effects are use-dependent, requiring channel opening for full activity . Molecular docking studies suggest interactions with S5-P helix residues (e.g., F656, Y652), stabilizing the open conformation .
Stability and Solubility Data
This compound exhibits the following physicochemical properties:
Property | Value |
---|---|
Solubility | >10 mM in DMSO; >5 mM in ethanol |
Storage Stability | Stable at -20°C (desiccated) for >6 months |
Purity | ≥98% (HPLC) |
No degradation products or reactive intermediates have been reported under standard experimental conditions .
Comparative Pharmacology of hERG Activators
This compound’s effects contrast with other hERG activators like NS1643 and NS3623:
Parameter | This compound | NS1643 | NS3623 |
---|---|---|---|
EC₅₀ (hERG current) | 3 μM | 10.4 μM | 79.4 μM |
Primary Mechanism | Slows deactivation | Right-shifts inactivation | Right-shifts inactivation |
Use Dependence | Strong | Moderate | Weak |
This compound’s unique ability to induce instantaneous currents at hyperpolarized voltages distinguishes it mechanistically .
Scientific Research Applications
PD-307243 is widely used in scientific research due to its ability to activate hERG channels. These channels are crucial for cardiac repolarization, and their dysfunction can lead to arrhythmias. Therefore, this compound is used to study the mechanisms of cardiac arrhythmias and to develop potential treatments .
In addition to its use in cardiac research, this compound is also employed in studies related to ion channel pharmacology, neurophysiology, and toxicology. Its ability to modulate ion channels makes it a valuable tool for understanding the physiological and pathological roles of these channels in various tissues .
Mechanism of Action
PD-307243 exerts its effects by activating hERG channels, which are potassium channels involved in cardiac repolarization. The compound binds to the channel and induces a conformational change that increases the flow of potassium ions through the channel. This action helps to stabilize the cardiac action potential and prevent arrhythmias .
The molecular targets of this compound include the hERG channel protein and associated regulatory proteins. The pathways involved in its mechanism of action include the modulation of ion flux and the stabilization of the cardiac action potential .
Comparison with Similar Compounds
Mechanisms of Action and Efficacy
Key Findings:
- This compound uniquely exhibits use-dependent activation , with effects manifesting only when channels are open .
- NS1643 and This compound both target the pore domain but differ in binding sites: NS1643 acts on the outer vestibule, while this compound’s effects are abolished by pore-blocking agents like TPeA⁺ .
- RPR260243 and PD-118057 primarily modulate inactivation but show divergent selectivity (e.g., RPR260243 inhibits erg3 channels) .
Structural and Binding Heterogeneity
- This compound : Proposed to interact with residues near the pore domain, supported by mutagenesis and pharmacological blockade studies . Contradictory evidence exists regarding cytoplasmic vs. extracellular access .
- NS1643 : Binds to the outer vestibule/external pore entrance, as shown by cysteine substitution experiments .
- RPR260243 : Mutational analysis suggests cytoplasmic access, contrasting with initial docking simulations .
Selectivity and Off-Target Effects
- This compound and RPR260243 exhibit high hERG selectivity, with minimal effects on L-type Ca²⁺, Na⁺, or K⁺ channels .
- NS1643 and PD-118057 show weak inhibition of L-type Ca²⁺ channels at high concentrations .
Therapeutic Implications and Limitations
Q & A
Basic Research Questions
Q. What are the foundational steps for characterizing PD-307243 in preclinical studies?
A robust characterization begins with structural elucidation (e.g., NMR, mass spectrometry) and purity validation (HPLC). Subsequent steps include:
- Physicochemical profiling : Solubility, stability under varying conditions (pH, temperature).
- In vitro assays : Target binding affinity, selectivity, and cytotoxicity screening.
- Dose-response relationships : Establish efficacy thresholds using dose-ranging studies.
Methodological priority: Ensure reproducibility by adhering to protocols from peer-reviewed studies on analogous compounds .
Q. How should researchers design experiments to assess this compound’s mechanism of action?
- Hypothesis-driven design : Start with literature reviews to identify gaps in understanding the compound’s target pathway.
- Control groups : Include positive/negative controls (e.g., known inhibitors) to validate assay specificity.
- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to map mechanistic pathways .
Key consideration: Address potential confounding variables (e.g., cell line variability) through triplicate experiments .
Q. What statistical methods are recommended for analyzing this compound’s efficacy data?
- Parametric tests (e.g., ANOVA, t-tests) for normally distributed data.
- Non-parametric alternatives (Mann-Whitney U test) for skewed datasets.
- Correction for multiple comparisons : Use Benjamini-Hochberg adjustments to minimize false discovery rates .
Validation step: Confirm effect sizes with power analysis during experimental planning .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved?
Contradictions in bioavailability or half-life data often stem from:
- Model disparities : Compare in vivo (rodent vs. non-rodent) and in silico predictions.
- Analytical variability : Cross-validate assays (e.g., LC-MS vs. ELISA) and standardize protocols.
- Principal contradiction analysis : Identify the dominant factor (e.g., metabolic enzyme interactions) influencing discrepancies .
Recommendation: Publish raw datasets to enable meta-analyses .
Q. What strategies optimize this compound’s selectivity in polypharmacological contexts?
- Structure-activity relationship (SAR) studies : Modify functional groups to reduce off-target binding.
- Cryo-EM/X-ray crystallography : Resolve target-ligand interactions at atomic resolution.
- Machine learning : Train models on chemogenomic libraries to predict selectivity .
Validation: Use orthogonal assays (e.g., thermal shift, SPR) to confirm specificity .
Q. How should researchers address reproducibility challenges in this compound’s in vivo studies?
- Standardize protocols : Document environmental factors (e.g., diet, circadian rhythms).
- Blinded experiments : Mitigate observer bias in outcome assessments.
- Collaborative validation : Replicate findings across independent labs .
Data transparency: Share detailed methodology via platforms like protocols.io .
Q. Data and Contradiction Analysis
Q. What frameworks are effective for reconciling contradictory results in this compound’s toxicity profiles?
- Weight-of-evidence approach : Prioritize data from GLP-compliant studies over preliminary screens.
- Contradiction mapping : Classify inconsistencies as methodological (e.g., assay sensitivity) or biological (e.g., species-specific metabolism) .
- Meta-regression : Quantify the impact of variables like dosing regimens or formulation .
Q. How can researchers validate this compound’s hypothesized therapeutic targets?
- CRISPR/Cas9 knockouts : Confirm phenotype rescue upon target gene deletion.
- Chemical proteomics : Use affinity-based probes to identify off-target interactions.
- Clinical correlation : Compare preclinical findings with patient-derived omics datasets .
Q. Methodological Resources
- Data collection : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical compliance : Obtain institutional approvals for animal/human studies .
- Peer-reviewed rigor : Cite recent (<10 years) studies to ensure relevance .
Properties
CAS No. |
313533-41-4 |
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Molecular Formula |
C20H15Cl2N3O2 |
Molecular Weight |
400.26 |
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-17-6-5-15(9-18(17)22)25-10-12-3-4-14(8-13(12)11-25)24-19-16(20(26)27)2-1-7-23-19/h1-9H,10-11H2,(H,23,24)(H,26,27) |
InChI Key |
WNXIPCSWXVTKQF-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CN=C1NC2=CC3=C(CN(C4=CC=C(Cl)C(Cl)=C4)C3)C=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-307243; PD 307243; PD307243. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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